![molecular formula C19H17N5O2S B2956526 N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358741-46-4](/img/structure/B2956526.png)
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The presence of the triazoloquinoxaline moiety in its structure makes it a promising candidate for various scientific research applications.
作用机制
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been studied against many targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways .
Result of Action
Some quinoxaline derivatives have shown promising antiviral activity .
准备方法
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining the compound’s integrity and activity.
化学反应分析
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Its anticancer activity is of particular interest for developing new cancer treatments.
相似化合物的比较
N-[(4-METHOXYPHENYL)METHYL]-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE can be compared with other triazoloquinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that also intercalates with DNA.
Atinoleutin: Known for its antimicrobial properties.
What sets this compound apart is its unique combination of the triazoloquinoxaline moiety with the methoxyphenylmethyl group, which enhances its biological activity and specificity .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-26-14-8-6-13(7-9-14)10-20-17(25)11-27-19-18-23-21-12-24(18)16-5-3-2-4-15(16)22-19/h2-9,12H,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFDWNIHUJFPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2956444.png)
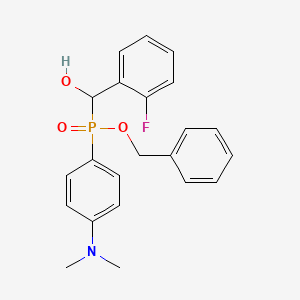
![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)
![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2956450.png)
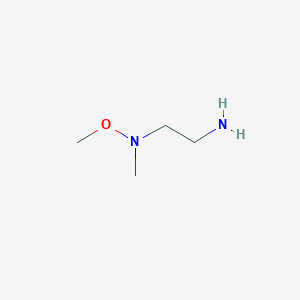
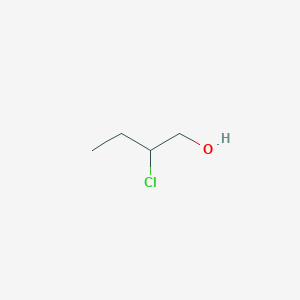
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
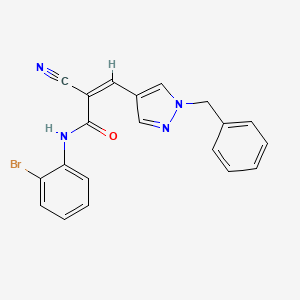
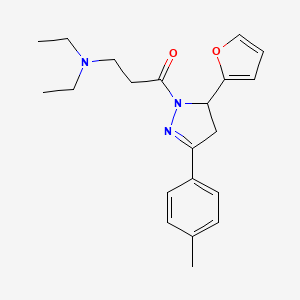
![1-(3-methyl-1,2,4-thiadiazol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2956462.png)
![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
